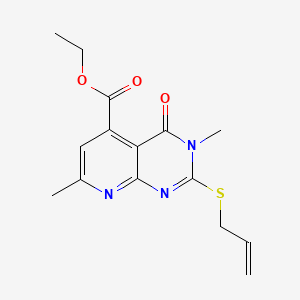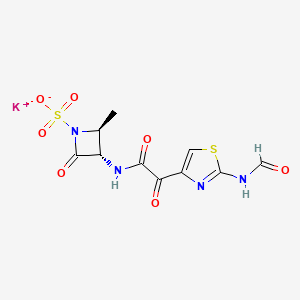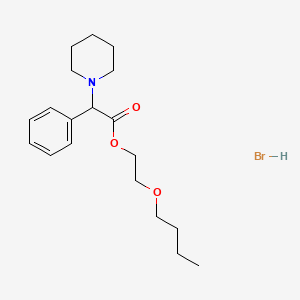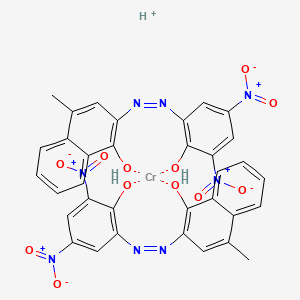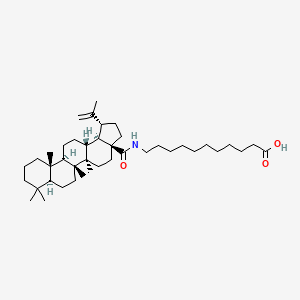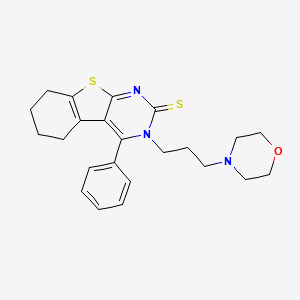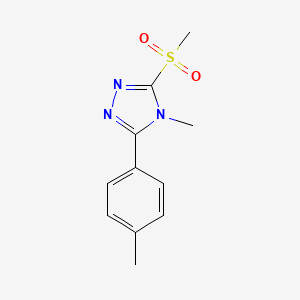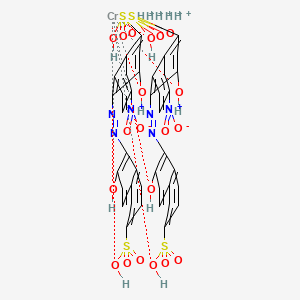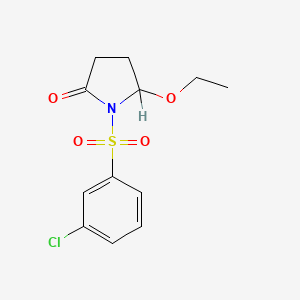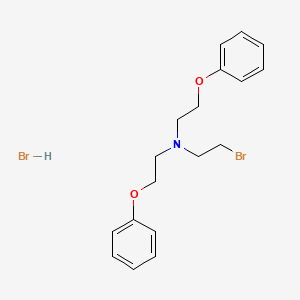
Einecs 298-085-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 298-085-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Méthodes De Préparation
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and using various reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: Typical conditions include controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and yield.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors, large-scale batch reactors, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Einecs 298-085-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: These reactions typically require specific solvents, catalysts, and controlled environmental conditions to proceed efficiently.
Major Products: The products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
Einecs 298-085-4 has several applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects, mechanisms of action, and safety profiles.
Mécanisme D'action
Molecular Targets: Bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: Affect signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Einecs 298-085-4 can be compared with other similar compounds listed in the EINECS inventory:
Similar Compounds: These may include other organic molecules with similar functional groups or structural features.
Propriétés
Numéro CAS |
93777-54-9 |
|---|---|
Formule moléculaire |
C38H80NO7P |
Poids moléculaire |
694.0 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-octadec-9-enyl] tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C32H65O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-36-37(33,34)35-31-29-27-25-23-21-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h17-18H,3-16,19-32H2,1-2H3,(H,33,34);8-10H,1-6H2/b18-17+; |
Clé InChI |
MDCWIKHKUWBKGU-ZAGWXBKKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C/CCCCCCCC.C(CO)N(CCO)CCO |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




